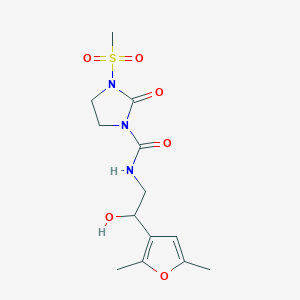

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Description

N-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound featuring a 2-oxoimidazolidine core substituted with a methylsulfonyl group and a carboxamide-linked hydroxyethyl-dimethylfuran moiety. The 2,5-dimethylfuran substituent introduces lipophilicity, which may impact solubility and metabolic profiles.

Properties

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O6S/c1-8-6-10(9(2)22-8)11(17)7-14-12(18)15-4-5-16(13(15)19)23(3,20)21/h6,11,17H,4-5,7H2,1-3H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTQKCPSJIVTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)N2CCN(C2=O)S(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the following areas:

- Antidiabetic Activity : Preliminary studies suggest that the compound may enhance insulin sensitivity and glucose uptake, making it a candidate for treating type 2 diabetes. Clinical trials are ongoing to evaluate its efficacy in glycemic control among diabetic patients .

- Anticancer Properties : There is emerging evidence that this compound exhibits cytotoxic effects against various cancer cell lines. Laboratory studies have demonstrated that it can reduce markers of cellular damage in fibroblast models exposed to carcinogenic stressors .

Biological Research

The biological activities of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide include:

- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This property is particularly relevant for carbonic anhydrases, which play crucial roles in physiological processes.

- Cytoprotective Effects : Studies indicate that the compound may protect cells from DNA damage induced by oxidative stress, suggesting its role as an antioxidant agent .

Case Studies

Several case studies have been conducted to assess the biological effects of this compound:

- Antidiabetic Activity : Ongoing clinical trials focus on evaluating the compound's effectiveness in improving glycemic control among diabetic patients. Early results indicate significant improvements in insulin sensitivity .

- Cytoprotection Against DNA Damage : Laboratory studies involving human colon fibroblast cells have shown that pretreatment with this compound significantly reduces DNA strand breaks and preserves mitochondrial membrane potential when exposed to carcinogens .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound vs. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Core Structure : The target compound’s 2-oxoimidazolidine contrasts with the benzamide core of ’s compound.

- Directing Groups: Both possess N,O-bidentate motifs (hydroxyethyl in the target vs. hydroxy-dimethylethyl in ), which are critical for metal-catalyzed C–H functionalization.

- Synthetic Routes: ’s compound was synthesized via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol. The target compound likely requires a multi-step approach, including imidazolidine ring formation and sulfonylation, though exact methods are unspecified.

Target Compound vs. Patent-Derived Sulfonamide ()

- Sulfonyl Groups : The target’s methylsulfonyl group parallels the cyclopropanesulfonamide in ’s Example 17. Sulfonyl groups enhance solubility in polar solvents and may improve binding affinity in biological targets.

- Heterocycles: The target’s 2-oxoimidazolidine differs from ’s imidazo-pyrrolo-pyrazine, a fused bicyclic system.

- Synthetic Yield : reports a 20% yield for its compound after chromatography. The target’s synthesis may face similar challenges due to steric complexity, though yield data are unavailable for direct comparison .

Target Compound vs. Pyrazole Derivatives ()

- Electron-Withdrawing Substituents : ’s trifluoromethyl and chlorophenyl groups contrast with the target’s methylsulfonyl. While both substituents withdraw electrons, the sulfonyl group’s resonance effects may stabilize negative charge more effectively than halogens.

- Geometric Effects : ’s bond angle data (e.g., C4–S1–C6) suggest planar sulfonyl geometries, which align with the target’s methylsulfonyl group. This similarity could imply comparable conformational rigidity .

Physicochemical and Functional Properties

Preparation Methods

Preparation of 2,5-Dimethylfuran (DMF)

The synthesis of DMF from carbohydrate precursors is well-documented. A one-pot, multi-step process starting with fructose dehydration to 5-(hydroxymethyl)furfural (HMF), followed by hydrogenation and deoxygenation, is optimal.

- Dehydration : Fructose is heated with formic acid (10 mol%) at 150°C for 6 hours, yielding HMF (Fig. 15A).

- Hydrogenation : HMF undergoes catalytic hydrogenation (H₂, 200 psi) with palladium on carbon in aprotic solvents (e.g., THF) to form 2,5-bis(hydroxymethyl)furan (BHMF).

- Esterification and Hydrogenolysis : BHMF is esterified with formic acid and subjected to hydrogenolysis (Pd/C, H₂) to yield DMF.

Functionalization to β-Hydroxyethylamine

Introducing the hydroxyethylamine side chain requires electrophilic substitution at the DMF 3-position:

- Lithiation : DMF is treated with LDA at -78°C to generate a lithiated intermediate at the 3-position.

- Epoxide Ring-Opening : Reaction with ethylene oxide forms 2-(2,5-dimethylfuran-3-yl)ethanol.

- Amination : The alcohol is converted to a mesylate (MsCl, Et₃N) and displaced with ammonia (NH₃/MeOH) to yield 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylamine.

Synthesis of 3-(Methylsulfonyl)-2-Oxoimidazolidine-1-Carboxylic Acid

Imidazolidinone Core Formation

Ethylenediamine serves as the starting material for imidazolidinone synthesis:

Sulfonylation and Carboxamide Installation

- Sulfonylation : 2-Oxoimidazolidine is sulfonylated at the 3-position using methanesulfonyl chloride (MsCl) in DMF with triethylamine as a base.

- Carboxylic Acid Activation : The nitrogen at position 1 is acylated with phosgene (COCl₂) to form the 1-carboxylic acid chloride.

Final Coupling via Amide Bond Formation

The two fragments are conjugated using standard peptide coupling conditions:

- Activation : 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carboxylic acid is activated with HATU and DIPEA in DMF.

- Nucleophilic Attack : 2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethylamine is added, yielding the target compound after purification via column chromatography.

Alternative Synthetic Routes and Optimizations

One-Pot Imidazolidine-DMF Conjugation

A streamlined approach involves synthesizing the imidazolidinone core in situ alongside DMF functionalization:

- Parallel Synthesis : Conduct HMF hydrogenation and imidazolidinone sulfonylation simultaneously.

- Convergent Coupling : Combine intermediates using EDC/HOBt-mediated amidation.

Green Chemistry Considerations

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.

- Catalyst Recycling : Recover palladium catalysts via filtration and reuse in hydrogenolysis steps.

Critical Analysis of Methodologies

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients).

- Adjust pH during aqueous workups to enhance yield (e.g., pH 7–8 for amine stability).

Which spectroscopic and chromatographic methods are critical for characterizing this compound’s purity and structural integrity?

Answer:

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., methyl groups on furan, hydroxyethyl chain) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H] peak at m/z 427.14).

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

- FT-IR : Identify functional groups (e.g., carbonyl stretch at ~1700 cm for the carboxamide).

How can researchers design structure-activity relationship (SAR) studies to evaluate this compound’s bioactivity?

Answer:

Methodology :

- Analog Synthesis : Modify substituents (e.g., methylsulfonyl, furan methyl groups) and test derivatives for activity .

- Biological Assays :

- In vitro: Screen against target enzymes (e.g., kinases) using fluorescence polarization assays.

- In vivo: Assess pharmacokinetics (oral bioavailability, half-life) in rodent models.

- Data Analysis : Use IC values and molecular docking (e.g., AutoDock Vina) to correlate structural features with activity .

Table 1 : Example SAR Data

| Derivative | R | R | IC (nM) |

|---|---|---|---|

| Parent | Me | SOMe | 12.3 |

| Analog 1 | H | SOMe | 45.6 |

| Analog 2 | Me | H | >1000 |

How should contradictory data in pharmacological studies (e.g., varying IC50_{50}50 values across assays) be addressed?

Answer:

Steps for Resolution :

Validate Assay Conditions : Ensure consistency in buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) .

Replicate Experiments : Perform triplicate runs with internal controls (e.g., reference inhibitors).

Analyze Data Statistically : Apply ANOVA or Student’s t-test to identify outliers .

Cross-Validate with Orthogonal Methods : Compare enzyme inhibition data with cellular viability assays (e.g., MTT) .

What strategies are effective for improving this compound’s stability in aqueous solutions?

Answer:

- pH Optimization : Store solutions at pH 5–6 to prevent hydrolysis of the carboxamide group .

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage.

- Degradation Studies : Use accelerated stability testing (40°C/75% RH for 1 month) and monitor via HPLC .

How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Use tools like SwissADME to predict logP (target <3), solubility, and CYP450 interactions.

- Molecular Dynamics Simulations : Simulate binding to serum albumin to assess plasma protein binding .

- Metabolite Identification : Employ MetaSite to predict phase I/II metabolites and mitigate toxicity risks.

What experimental controls are essential in evaluating this compound’s cytotoxicity?

Answer:

- Negative Controls : Untreated cells and vehicle-only (e.g., DMSO) samples.

- Positive Controls : Known cytotoxic agents (e.g., doxorubicin for cancer cell lines).

- Endpoint Validation : Combine MTT assays with live/dead staining (e.g., calcein-AM/propidium iodide) .

How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

Answer:

- Dose Calibration : Adjust in vivo doses based on plasma protein binding and bioavailability (e.g., 10x higher dose if oral bioavailability is 10%) .

- Tissue Distribution Studies : Use LC-MS/MS to measure compound levels in target organs.

- Mechanistic Studies : Perform transcriptomics to identify off-target effects in vivo .

What methodologies are recommended for studying this compound’s metabolite profile?

Answer:

- Sample Preparation : Incubate with liver microsomes (human/rodent) and NADPH cofactor.

- LC-HRMS Analysis : Use a Q-TOF mass spectrometer in positive ion mode to detect phase I/II metabolites.

- Data Interpretation : Compare fragmentation patterns with databases (e.g., HMDB) .

How should researchers design a robust experimental workflow to avoid batch-to-batch variability?

Answer:

- Standardized Synthesis Protocols : Document reaction parameters (e.g., stirring speed, cooling rates).

- Quality Control (QC) Checks :

- Purity: ≥95% by HPLC.

- Identity: Match NMR and HRMS to reference batches .

- Batch Records : Log deviations (e.g., temperature fluctuations) and correlate with QC outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.